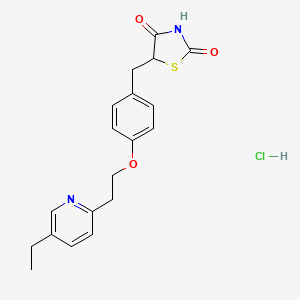

Pioglitazone hydrochloride

Vue d'ensemble

Description

Pioglitazone hydrochloride is an orally-active thiazolidinedione with antidiabetic properties . It is used for the treatment of diabetes mellitus type 2 . It selectively stimulates nuclear receptor peroxisome proliferator-activated receptor gamma (PPAR-gamma) .

Synthesis Analysis

Pioglitazone has been widely used as an insulin sensitizer drug for type 2 diabetes mellitus . Various techniques like electrochemical methods, spectrophotometry, capillary electrophoresis, high-performance liquid chromatography, liquid chromatography–electrospray ionization-tandem mass spectrometry and high-performance thin layer chromatography have been used for its determination in biological samples and pharmaceutical formulations .

Molecular Structure Analysis

The molecular formula of Pioglitazone hydrochloride is C19H20N2O3S·HCl . The molecular weight is 392.90 Da .

Chemical Reactions Analysis

Pioglitazone hydrochloride has been found to oxidize both in acidic and basic conditions . A novel flow injection-chemiluminescence (FI–CL) approach has been proposed for the assay of pioglitazone hydrochloride (PG-HCl) based on its enhancing influence on the tris (2,2 ′- bipyridyl)ruthenium (II)–silver (III) complex (Ru (bipy) 32+ -DPA) CL system in sulfuric acid medium .

Physical And Chemical Properties Analysis

Physically, the hydrochloride salt of Pioglitazone is a white crystalline powder with no odor . It is insoluble in water and ether; slightly soluble in acetone, acetonitrile and alcohol; and soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Applications De Recherche Scientifique

- Clinical Use : Pioglitazone is prescribed as an adjunct to diet and exercise for Type 2 diabetes . It can be used alone or in combination with other antidiabetic agents, such as sulfonylureas, metformin, or insulin .

- Unlike some other diabetes medications, pioglitazone does not increase insulin secretion. Instead, it enhances the body’s insulin sensitivity, reducing insulin resistance. This unique mechanism minimizes the risk of drug-induced hypoglycemia .

- Research Application : Pioglitazone has been studied in mice models and hepatoma cell lines to understand its effect on regulating IDE. IDE plays a role in insulin degradation, making this research relevant to diabetes management .

- Studies : Researchers have examined its effects on shortening and calcium transport in ventricular myocytes from diabetic rat models (e.g., Goto-Kakizaki rats) .

- Benefit : Pioglitazone can lower neutral blood fat levels, which is advantageous for patients with obesity and hyperlipidemia .

Insulin Sensitization and Glycemic Control

Unique Mechanism of Action

Regulation of Insulin-Degrading Enzyme (IDE)

Cardioprotective Effects

Lipid Metabolism and Neutral Blood Fat Reduction

Gene Expression Modulation

Mécanisme D'action

Target of Action

Pioglitazone hydrochloride primarily targets the peroxisome proliferator-activated receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes, affecting numerous metabolic processes, most notably lipid and glucose homeostasis . It is primarily localized in adipose tissue, skeletal muscle, and liver, which are key tissues for insulin action .

Mode of Action

Pioglitazone hydrochloride acts as a selective agonist at PPARγ . Upon binding to PPARγ, it increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This interaction enhances tissue sensitivity to insulin and reduces hepatic glucose production, improving insulin resistance associated with type 2 diabetes mellitus without increasing insulin secretion by pancreatic beta cells .

Biochemical Pathways

The activation of PPARγ by pioglitazone influences several biochemical pathways. It promotes insulin sensitivity and the improved uptake of blood glucose . This results in lower plasma glucose concentrations, lower plasma insulin concentrations, and lower HbA1c values . The drug also affects the MAPK, Myc, and Ras genes, leading to a reduction in the levels of survivin and phosphorylated proteins of the MAPK pathway .

Pharmacokinetics

Pioglitazone is rapidly absorbed, with peak plasma concentrations occurring within two hours after oral administration . It is more than 80% bioavailable . Pioglitazone is extensively metabolized by both hydroxylation and oxidation, with the resulting metabolites also partly converted to glucuronide or sulfate conjugates . The specific CYP isoenzymes involved in the metabolism of pioglitazone are CYP2C8 and, to a lesser degree, CYP3A4 .

Result of Action

The molecular and cellular effects of pioglitazone’s action result in enhanced cellular responsiveness to insulin, increased insulin-dependent glucose disposal, and improved impaired glucose homeostasis . In patients with type 2 diabetes mellitus, these effects result in lower plasma glucose concentrations, lower plasma insulin concentrations, and lower HbA1c values .

Action Environment

The therapeutic action of pioglitazone involves the enhancement of insulin sensitivity, which is achieved by promoting glucose uptake and utilization in adipose tissue, skeletal muscle, and liver tissue . This activity contributes to better glycemic control, as more glucose is transported into cells for energy consumption . Environmental factors such as diet and exercise can influence the action, efficacy, and stability of pioglitazone .

Safety and Hazards

Orientations Futures

Pioglitazone hydrochloride has been consistently associated with reduced risk of myocardial infarction and ischemic stroke both in primary and secondary prevention . It also reduces atherosclerosis progression, in-stent restenosis after coronary stent implantation, progression rate from persistent to permanent atrial fibrillation, and reablation rate in diabetic patients with paroxysmal atrial fibrillation after catheter ablation .

Propriétés

IUPAC Name |

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S.ClH/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUUBYQTCDQWRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044203 | |

| Record name | Pioglitazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49681546 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Pioglitazone hydrochloride | |

CAS RN |

112529-15-4 | |

| Record name | Pioglitazone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112529-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pioglitazone hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112529154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pioglitazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-5-{p-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIOGLITAZONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQT35NPK6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

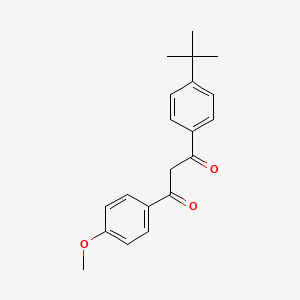

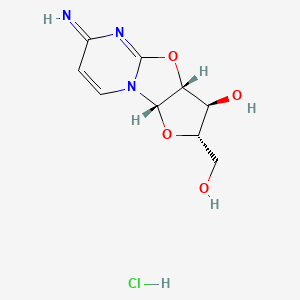

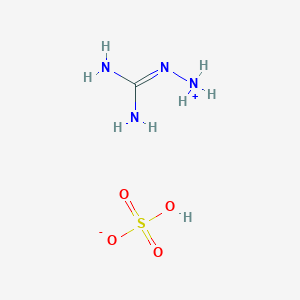

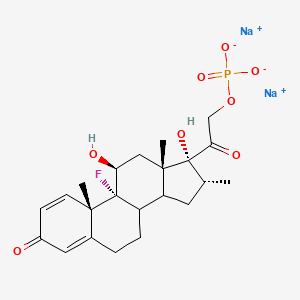

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Pioglitazone Hydrochloride?

A1: Pioglitazone Hydrochloride primarily acts as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It selectively binds to and activates PPAR-γ, a nuclear receptor primarily found in adipose tissue, skeletal muscle, and the liver.

Q2: How does PPAR-γ activation influence glucose homeostasis?

A2: PPAR-γ activation by Pioglitazone Hydrochloride enhances insulin sensitivity in target tissues. This leads to increased glucose uptake and utilization in peripheral tissues like skeletal muscle and adipose tissue, as well as decreased hepatic glucose production, collectively contributing to improved glycemic control. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Beyond glucose metabolism, what other effects are associated with Pioglitazone Hydrochloride's PPAR-γ agonism?

A3: Pioglitazone Hydrochloride's action on PPAR-γ also influences lipid metabolism. It can lead to a decrease in triglyceride levels and an increase in high-density lipoprotein cholesterol (HDL-C) levels, potentially offering benefits for cardiovascular health in individuals with diabetes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Some studies suggest it may have anti-inflammatory effects and potentially influence blood pressure. [, ]

Q4: What is the molecular formula and weight of Pioglitazone Hydrochloride?

A4: The molecular formula of Pioglitazone Hydrochloride is C19H20N2O3S·HCl. It has a molecular weight of 396.9 g/mol.

Q5: What spectroscopic techniques have been used to characterize Pioglitazone Hydrochloride?

A5: Researchers have employed various spectroscopic methods to characterize Pioglitazone Hydrochloride, including UV-Vis spectrophotometry, Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide valuable information about the compound's functional groups, structure, and interactions with other molecules. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: How does the stability of Pioglitazone Hydrochloride vary under different storage conditions?

A6: Studies have explored the stability of Pioglitazone Hydrochloride under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal degradation. [, , , ] These investigations help determine the drug's shelf life and inform appropriate storage conditions to maintain its quality and efficacy.

Q7: What formulation strategies have been investigated to improve the stability or solubility of Pioglitazone Hydrochloride?

A7: Researchers have explored several formulation approaches to enhance the solubility and bioavailability of Pioglitazone Hydrochloride, including solid dispersions, liquisolid compacts, microspheres, and transdermal patches. These strategies aim to overcome its poor aqueous solubility and improve its delivery and therapeutic effectiveness. [, , , , , ]

Q8: What analytical techniques are commonly employed for the quantification of Pioglitazone Hydrochloride in pharmaceutical formulations?

A8: High-performance liquid chromatography (HPLC), often coupled with UV detection, is a widely used technique for the quantitative analysis of Pioglitazone Hydrochloride in pharmaceutical formulations. Other methods include UV-Vis spectrophotometry, high-performance thin-layer chromatography (HPTLC), and electrochemical techniques like differential pulse polarography (DPP). [, , , , , , , , , ]

Q9: What is meant by "stability-indicating" in the context of analytical method development for Pioglitazone Hydrochloride?

A9: A stability-indicating method can accurately quantify Pioglitazone Hydrochloride in a sample, even in the presence of its degradation products. This is crucial for assessing the shelf life of the drug and ensuring that pharmaceutical formulations maintain their potency and safety over time. [, ]

Q10: What is the bioavailability of Pioglitazone Hydrochloride and how is it affected by formulation?

A10: Pioglitazone Hydrochloride exhibits variable bioavailability due to its low aqueous solubility. Studies have shown that different formulations, such as solid dispersions and liquisolid compacts, can significantly enhance its dissolution rate and bioavailability. [, , , , ]

Q11: How is Pioglitazone Hydrochloride metabolized in the body?

A11: Pioglitazone Hydrochloride is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, mainly CYP2C8 and CYP3A4. Its major metabolites are less active than the parent compound. [, , ]

Q12: What preclinical models have been used to investigate the efficacy of Pioglitazone Hydrochloride?

A12: Preclinical studies have utilized various animal models, including spontaneously obese, insulin-resistant rhesus monkeys and diabetic rats, to investigate the efficacy of Pioglitazone Hydrochloride in improving glucose homeostasis, insulin sensitivity, and lipid profiles. [, ]

Q13: Are there known drug-drug interactions associated with Pioglitazone Hydrochloride?

A13: Pioglitazone Hydrochloride is primarily metabolized by CYP2C8 and CYP3A4 enzymes, making it susceptible to interactions with drugs that inhibit or induce these enzymes. Co-administration with such drugs may alter Pioglitazone Hydrochloride's plasma concentrations, potentially leading to altered efficacy or toxicity. [, ]

Q14: What are some potential long-term effects or safety concerns related to Pioglitazone Hydrochloride use?

A14: While Pioglitazone Hydrochloride is generally well-tolerated, long-term use has been associated with potential side effects such as weight gain, fluid retention, and, in rare cases, an increased risk of certain adverse events. Therefore, it is crucial to carefully weigh the benefits and risks of Pioglitazone Hydrochloride therapy, especially in patients with pre-existing conditions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[2-Acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropyl]-propan-2-ylazanium;chloride](/img/structure/B7790527.png)

![N-[(1-ethyl-3-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B7790558.png)

![(16E,24E,26E,28E)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B7790633.png)